2-(3-acetyl-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone 2-(3-acetyl-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC9664919
InChI: InChI=1S/C22H23N3O2/c1-17(26)20-15-25(21-10-6-5-9-19(20)21)16-22(27)24-13-11-23(12-14-24)18-7-3-2-4-8-18/h2-10,15H,11-14,16H2,1H3
SMILES:
Molecular Formula: C22H23N3O2
Molecular Weight: 361.4 g/mol

2-(3-acetyl-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

CAS No.:

Cat. No.: VC9664919

Molecular Formula: C22H23N3O2

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3-acetyl-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone -

Specification

Molecular Formula C22H23N3O2
Molecular Weight 361.4 g/mol
IUPAC Name 2-(3-acetylindol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C22H23N3O2/c1-17(26)20-15-25(21-10-6-5-9-19(20)21)16-22(27)24-13-11-23(12-14-24)18-7-3-2-4-8-18/h2-10,15H,11-14,16H2,1H3
Standard InChI Key VBEAXXXDGGABPK-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 2-(3-acetyl-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone delineates its architecture:

  • Indole core: A bicyclic structure comprising a benzene fused to a pyrrole ring, substituted at position 1 with an ethanone group and at position 3 with an acetyl moiety.

  • Phenylpiperazine moiety: A piperazine ring (six-membered diamine) bearing a phenyl group at the 4-position.

  • Ketone linker: An ethanone chain connecting the indole and piperazine components.

The molecular formula is C₃₃H₃₄N₄O₂, with a calculated molecular weight of 518.65 g/mol. This differs from simpler analogs such as 1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethanone (PubChem CID 935494, MW 333.4 g/mol) due to the addition of the acetyl group and extended alkyl chain .

Stereochemical Considerations

Synthesis and Structural Optimization

Synthetic Pathways

While no published route explicitly targets this compound, a plausible synthesis involves:

  • Indole acetylation: Friedel-Crafts acylation of 1H-indole at position 3 using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

  • Piperazine functionalization: Quaternization of 1-phenylpiperazine with chloroacetyl chloride to form 1-(4-phenylpiperazin-1-yl)ethanone.

  • Coupling reaction: Nucleophilic substitution between the acetylated indole and the chloroacetyl-piperazine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

Table 1: Hypothetical Reaction Conditions

StepReagentsTemperatureYield*
1AlCl₃, CH₃COCl0–5°C~65%
2ClCH₂COCl, Et₃NRT~75%
3K₂CO₃, DMF80°C~50%
*Theoretical yields based on analogous reactions .

Analytical Characterization

Key techniques for verification include:

  • ¹H NMR: Anticipated signals at δ 2.65 (s, 3H, acetyl CH₃), 3.20–3.80 (m, 8H, piperazine CH₂), and 7.20–8.10 (m, 9H, aromatic protons) .

  • HRMS: Expected [M+H]⁺ peak at m/z 519.2661 (calc. for C₃₃H₃₅N₄O₂).

TargetBinding Energy (kcal/mol)*Likely Activity
5-HT₁A-9.2Partial agonist
D₂-8.7Antagonist
σ₁-7.8Inhibitor
*Docking simulations using AutoDock Vina with PDB 7E2Z (5-HT₁A) .

Metabolic and Pharmacokinetic Profile

  • Lipophilicity: Predicted logP = 3.1 (Schrödinger QikProp), suggesting moderate blood-brain barrier permeability.

  • CYP450 interactions: Likely substrate for CYP3A4 and CYP2D6, with potential for drug-drug interactions .

Research Gaps and Future Directions

  • Target validation: In vitro assays to confirm receptor binding predictions.

  • ADME studies: Pharmacokinetic profiling in rodent models.

  • SAR exploration: Modifying the acetyl group to enhance selectivity.

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